

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B014678

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CAS Number: 6286-46-0

This technical guide provides a comprehensive overview of **2-Bromo-4,5-dimethoxybenzoic acid**, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, discusses its applications, and outlines essential safety information.

Chemical and Physical Properties

2-Bromo-4,5-dimethoxybenzoic acid, also known as 6-bromoveratric acid, is an off-white crystalline solid. Its structure, featuring a brominated and methoxylated benzene ring with a carboxylic acid group, makes it a versatile building block in the synthesis of more complex molecules.[\[1\]](#)

Table 1: Physicochemical Properties of **2-Bromo-4,5-dimethoxybenzoic acid**

Property	Value	Reference(s)
CAS Number	6286-46-0	[2] [3]
Molecular Formula	C ₉ H ₉ BrO ₄	[2] [3]
Molecular Weight	261.07 g/mol	[2]
Melting Point	188-190 °C	[4]
Boiling Point	337.6±42.0 °C (Predicted)	[4]
Density	1.571±0.06 g/cm ³ (Predicted)	[4]
Appearance	White to off-white crystalline powder	[1]
pKa	3.00±0.10 (Predicted)	[4]
Solubility	Soluble in chloroform and methanol. [4] Generally soluble in organic solvents, with lower solubility in water. [5]	

Table 2: Spectroscopic Data for **2-Bromo-4,5-dimethoxybenzoic acid**

Technique	Data
¹ H NMR	δ (ppm): 13.08 (bs, 1H, COOH), 7.37 (s, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 3.84 (s, 3H, OCH ₃), 3.79 (s, 3H, OCH ₃)
¹³ C NMR	Predicted shifts based on similar structures.
IR (ATR)	Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and C-Br bonds are expected.
Mass Spec (GC-MS)	Molecular Ion Peak (M ⁺) expected at m/z 259/261 (due to bromine isotopes).

Experimental Protocols: Synthesis

Several methods for the synthesis of **2-Bromo-4,5-dimethoxybenzoic acid** have been reported. Below are two detailed protocols starting from different precursors.

Synthesis from 3,4-dimethoxytoluene

This two-step synthesis involves the bromination of 3,4-dimethoxytoluene followed by oxidation to the carboxylic acid.

Workflow for Synthesis from 3,4-dimethoxytoluene



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Caption: Synthesis of **2-Bromo-4,5-dimethoxybenzoic acid** from 3,4-dimethoxytoluene.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene

- To a reaction vessel, add 3,4-dimethoxytoluene.
- In a separate container, prepare a mixture of sulfuric acid, hydrogen peroxide, and a metal bromide such as sodium bromide.
- Slowly add the mixture to the 3,4-dimethoxytoluene while maintaining the temperature between 30-60°C.
- Allow the reaction to stir for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction and extract the product, 2-bromo-4,5-dimethoxytoluene.

Step 2: Synthesis of **2-Bromo-4,5-dimethoxybenzoic acid**

- In a 500ml reaction flask, place 35.0g (0.152 mol) of 2-bromo-4,5-dimethoxytoluene, 350ml of water, and 2.9g (0.009 mol) of tetrabutylammonium bromide (TBAB).
- Heat the reaction mixture to 85°C with stirring.
- Gradually add 75.8g (0.48 mol) of potassium permanganate to the mixture.
- Continue the reaction for 5 hours, monitoring for the disappearance of the starting material by TLC.
- Once the reaction is complete, filter the hot solution.
- Acidify the filtrate to a pH of 4 using hydrochloric acid, which will cause a white solid to precipitate.
- Allow the mixture to stand for 5 hours, then collect the precipitate by filtration.
- Dry the solid to yield **2-bromo-4,5-dimethoxybenzoic acid**. (Expected yield: ~93%).

Synthesis from 3,4-dimethoxybenzoic acid

This method involves the direct bromination of 3,4-dimethoxybenzoic acid.

Experimental Protocol:

- Dissolve 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid in a reaction vessel.
- Add bromine to the solution.
- Stir the reaction mixture. The reaction selectively brominates the 6-position of the aromatic ring.
- Upon completion of the reaction, the product, **2-bromo-4,5-dimethoxybenzoic acid**, can be isolated by filtration and purified by recrystallization.

Applications in Research and Development

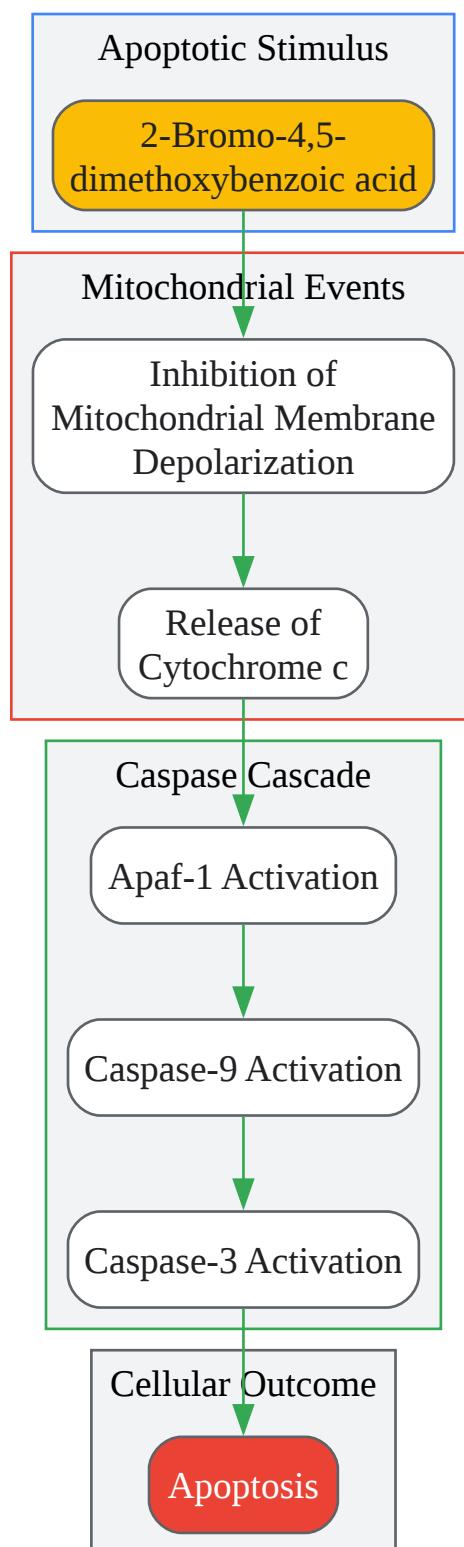
2-Bromo-4,5-dimethoxybenzoic acid is a valuable intermediate in the synthesis of a variety of organic compounds.

- Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various flavonoids, isoflavones, and other pharmacologically active molecules.[\[6\]](#)
- Synthesis of Natural Products: This compound is a key starting material for the synthesis of norathyriol and urolithins.[\[1\]](#)
- Anticancer Research: Some sources indicate that **2-Bromo-4,5-dimethoxybenzoic acid** itself exhibits anticancer properties by inhibiting mitochondrial membrane depolarization and inducing apoptosis.

Biological Activity and Signaling Pathways

While detailed studies on the specific molecular pathways of **2-Bromo-4,5-dimethoxybenzoic acid** are limited, it has been reported to induce apoptosis. A plausible mechanism, based on its reported effect on mitochondria, involves the intrinsic apoptotic pathway.

Generalized Mitochondrial Apoptosis Pathway



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Caption: A generalized diagram of the intrinsic apoptosis pathway potentially induced by **2-Bromo-4,5-dimethoxybenzoic acid**.

This pathway is initiated by the compound's inhibitory effect on the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, activating a cascade of caspases (initiator caspase-9 and effector caspase-3). The activation of these proteases ultimately leads to the dismantling of the cell in a controlled process known as apoptosis.

Safety and Handling

2-Bromo-4,5-dimethoxybenzoic acid is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Safety Information

Hazard Classifications	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment	Dust mask (type N95), safety glasses, and chemical-resistant gloves.

Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.

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